Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate
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Overview
Description
Preparation Methods
The synthesis of Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate typically involves the reaction of benzyl chloroacetate with 4-bromophenylhydrazine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidation products.
Reduction Reactions: The compound can be reduced to form hydrazine derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and sodium borohydride for reduction reactions .
Scientific Research Applications
Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Benzyl 2-[2-(4-chlorophenyl)hydrazono]-2-chloroacetate: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and biological activity.
Benzyl 2-[2-(4-methylphenyl)hydrazono]-2-chloroacetate: This compound has a methyl group instead of a bromine atom, which also affects its properties and applications.
Properties
Molecular Formula |
C15H12BrClN2O2 |
---|---|
Molecular Weight |
367.62 g/mol |
IUPAC Name |
benzyl (2E)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C15H12BrClN2O2/c16-12-6-8-13(9-7-12)18-19-14(17)15(20)21-10-11-4-2-1-3-5-11/h1-9,18H,10H2/b19-14+ |
InChI Key |
GFJZZXLMYPEZLI-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=N\NC2=CC=C(C=C2)Br)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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